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Compound of Interest

Compound Name:
7-Bromoisoquinoline-1,3(2H,4H)-

dione

Cat. No.: B1490747 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromoisoquinoline-
1,3(2H,4H)-dione

Foreword
In the landscape of modern drug discovery and materials science, the isoquinoline-1,3(2H,4H)-

dione scaffold is a privileged structure, serving as the foundation for a multitude of biologically

active agents. The introduction of a bromine atom at the 7-position, yielding 7-
Bromoisoquinoline-1,3(2H,4H)-dione, creates a uniquely versatile intermediate. The bromine

not only modulates the electronic properties of the aromatic system but also serves as a crucial

synthetic handle for diversification through cross-coupling reactions. This guide provides a

comprehensive, field-proven analysis of this compound's core physicochemical characteristics,

moving beyond raw data to explain the causality behind experimental methodologies and their

implications for research applications.

Molecular Identity and Foundational Properties
At its core, 7-Bromoisoquinoline-1,3(2H,4H)-dione is a bicyclic heterocyclic compound. A

precise understanding of its foundational properties is the mandatory first step for any

laboratory work, from calculating molar quantities for a reaction to interpreting complex

analytical data.

Caption: Chemical Structure of 7-Bromoisoquinoline-1,3(2H,4H)-dione.
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The fundamental quantitative data for this compound are summarized below.

Property Value Source(s)

CAS Number 1033330-27-6 [1][2][3]

Molecular Formula C₉H₆BrNO₂ [1][2]

Molecular Weight 240.06 g/mol [1][2]

Appearance
White to off-white or green

powder
[2]

Purity Typically ≥95-98% [1][4]

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an empirical fingerprint of the molecule, essential for structure

confirmation and purity assessment. The workflow is a self-validating system where data from

multiple techniques must converge to support the proposed structure.

Caption: Standard workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis. For this compound, Dimethyl Sulfoxide-d₆

(DMSO-d₆) is an appropriate solvent, capable of dissolving the compound and possessing a

non-interfering signal.
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Spectrum Chemical Shift (δ) ppm Description

¹H NMR 11.36
Singlet, 1H (exchangeable with

D₂O), N-H proton

8.27
Singlet, 1H, aromatic H5

proton

7.97
Doublet of doublets, J = 8.1

Hz, 1H, aromatic H6 proton

4.04
Singlet, 2H, methylene CH₂

protons at position 4

¹³C NMR 171.0 Carbonyl carbon (C1)

165.2 Carbonyl carbon (C3)

128.4
Aromatic carbon attached to

bromine (C7)

Source: Benchchem[5]

Expert Insight: The sharp singlet for the two methylene protons at 4.04 ppm confirms the

tetrahydroisoquinoline backbone and indicates magnetic equivalence. The downfield chemical

shift of the N-H proton at 11.36 ppm is characteristic of an amide proton involved in hydrogen

bonding, which is expected in the solid state and in polar aprotic solvents like DMSO.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The analysis is rapid and confirms the

presence of key carbonyl and amine functionalities.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3361 N-H Stretch (broad) Amide

1708 C=O Stretch (strong) Carbonyl (dione)

1192 C-Br Stretch Aryl Bromide
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Source: Benchchem[5]

Expert Insight: The strong absorption at 1708 cm⁻¹ is definitive evidence of the dione carbonyl

groups. Its exact position can be sensitive to the physical state (solid vs. solution) and

hydrogen bonding. The broadness of the N-H stretch is also a classic indicator of hydrogen

bonding.

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight, providing the most direct validation of the

molecular formula. For a bromine-containing compound, the isotopic pattern is a critical

confirmatory data point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural

abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for

the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing

⁸¹Br (M+2). This provides an unambiguous confirmation of the presence of a single bromine

atom.

Key Physicochemical Parameters
These parameters govern the compound's behavior in solution and are critical for designing

experiments, from synthesis to biological assays.
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Parameter Predicted Value Significance Source

Boiling Point 428.1 ± 45.0 °C

Indicates low volatility;

purification by

distillation is not

feasible.

[1][2]

Density 1.696 ± 0.06 g/cm³

Useful for formulation

and process chemistry

calculations.

[1][2]

pKa 9.90 ± 0.20

Quantifies the acidity

of the N-H proton,

crucial for

understanding

ionization state at

physiological pH.

[2]

Solubility Profile
Causality: The solubility is a balance between the polar amide and carbonyl groups, which

favor polar solvents, and the hydrophobic brominated aromatic ring system. Therefore, high

solubility is expected in polar aprotic solvents that can disrupt the crystal lattice and solvate the

polar functionalities.

Experimental Protocol: Qualitative Solubility Assessment

Preparation: Dispense ~2 mg of 7-Bromoisoquinoline-1,3(2H,4H)-dione into six separate,

labeled 1-dram vials.

Solvent Addition: Add 0.5 mL of the following solvents to each respective vial: Water,

Methanol, Dichloromethane (DCM), Acetone, Dimethylformamide (DMF), and Dimethyl

Sulfoxide (DMSO).

Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and

record solubility as 'Insoluble', 'Slightly Soluble', or 'Freely Soluble'.
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Thermal Challenge: Gently warm the vials showing slight or no solubility to ~50°C. Observe

any change in solubility.

Validation: A "freely soluble" result should yield a clear, particle-free solution. The persistence

of solid material indicates insolubility or partial solubility.

Expected Results: The compound is expected to be freely soluble in DMSO and DMF, slightly

soluble in acetone and DCM, and largely insoluble in methanol and water at room temperature.

Chemical Reactivity and Synthetic Applications
The true value of this molecule for researchers lies in its potential for chemical modification.

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 7-position is a prime site for

reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile

introduction of aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation

of compound libraries for structure-activity relationship (SAR) studies.[1]

N-Functionalization: The amide proton is acidic and can be removed by a suitable base (e.g.,

NaH, K₂CO₃) to form an anion. This nucleophile can then be reacted with various

electrophiles (e.g., alkyl halides, acyl chlorides) to modify the N-2 position.

Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable. The hazard profile is based on data

from structurally related compounds and supplier safety data sheets.
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Hazard Class GHS Statement Precautionary Measures

Skin Irritation H315: Causes skin irritation

P280: Wear protective

gloves/protective clothing.

P302+P352: IF ON SKIN:

Wash with plenty of soap and

water.

Eye Irritation
H319: Causes serious eye

irritation

P280: Wear eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Respiratory Irritation
H335: May cause respiratory

irritation

P261: Avoid breathing dust.

P271: Use only outdoors or in

a well-ventilated area.

Source: AK Scientific, Inc., ChemicalBook[2][6]

Storage and Handling Protocol:

Handling: Always handle in a certified chemical fume hood. Wear standard personal

protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side

shields. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

Recommended storage temperature is between 2-8°C.[1][2] Keep away from strong

oxidizing agents and incompatible substances.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.myskinrecipes.com/shop/th/isoquinoline-derivatives/194259-7-bromoisoquinoline-132h4h-dione.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72642382.htm
https://www.bldpharm.com/products/1033330-27-6.html
https://appretech.com/e_productshow/?6083-1033330-27-6-6083.html
https://www.benchchem.com/zh/product/b1490747
https://aksci.com/sds/9137EK_SDS.pdf
https://www.benchchem.com/product/b1490747#physicochemical-characteristics-of-7-bromoisoquinoline-1-3-2h-4h-dione
https://www.benchchem.com/product/b1490747#physicochemical-characteristics-of-7-bromoisoquinoline-1-3-2h-4h-dione
https://www.benchchem.com/product/b1490747#physicochemical-characteristics-of-7-bromoisoquinoline-1-3-2h-4h-dione
https://www.benchchem.com/product/b1490747#physicochemical-characteristics-of-7-bromoisoquinoline-1-3-2h-4h-dione
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1490747?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

